(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione
Description
The compound “(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.0²,7.0¹²,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione” is a tetracyclic heterocyclic molecule featuring a complex fused-ring system. Key structural attributes include:
- Heteroatoms: One sulfur (11-thia) and three nitrogen atoms (6,14,17-triaza), contributing to its electronic and steric properties.
- Stereochemistry: A chiral center at position 15 with an R-configured methyl group.
- Functional groups: Two ketone groups (dione) at positions 5 and 12.
- Ring system: A tetracyclic framework with fused bicyclic and tricyclic segments, defined by the notation [8.8.0.0²,7.0¹²,18].
This structure is typically analyzed via X-ray crystallography, as evidenced by similar compounds resolved using SHELX software, a widely recognized tool for small-molecule refinement .
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione |
InChI |
InChI=1S/C15H13N3O2S/c1-7-6-16-13-12-8-2-5-11(19)18-9(8)3-4-10(12)21-14(13)15(20)17-7/h2-5,7,16H,6H2,1H3,(H,17,20)(H,18,19)/t7-/m1/s1 |
InChI Key |
MUHAUXCKZWLACN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)NC(=O)C=C4 |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)NC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
- β-Lactam Ring Formation: β-Lactams are commonly synthesized by cyclization of amino acid derivatives or via [2+2] cycloaddition reactions involving imines and ketenes or their equivalents.
- Tetracyclic Framework Construction: The tetracyclic core can be assembled through sequential ring-closing reactions, often involving intramolecular nucleophilic attacks on electrophilic centers, such as carbonyl carbons, or via transition-metal-catalyzed cyclizations.
Functional Group Introduction
- Methyl Substitution: The stereospecific introduction of methyl groups at defined positions (e.g., 15R) is typically achieved by using chiral auxiliaries or asymmetric catalysis during alkylation steps.
- Keto Groups: Keto functionalities are introduced or revealed by oxidation of secondary alcohols or by using diketone precursors.
Use of Amino Acid Derivatives and Chiral Catalysts
- Proline and other amino acid derivatives are often employed as chiral catalysts or starting materials to induce stereoselectivity in ring formation.
- Refluxing mixtures of hydroxy-substituted precursors with ninhydrin and proline in methanol has been documented as an effective method to form complex β-lactam derivatives.
Detailed Preparation Methodology Inspired by Related Research
A representative synthetic procedure adapted from β-lactam derivative synthesis involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Methyl 2-(hydroxy(1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl)methyl)acrylate, ninhydrin (1.1 equiv.), proline (1.1 equiv.), methanol, reflux | Refluxing these reagents promotes cyclization and formation of the β-lactam ring and fused heterocyclic system. |
| 2 | Reaction monitored by Thin Layer Chromatography (TLC) | Ensures completion of the reaction. |
| 3 | Solvent evaporation under reduced pressure | Concentrates the reaction mixture. |
| 4 | Extraction with dichloromethane and water, followed by brine wash | Purifies the organic layer. |
| 5 | Column chromatography using ethyl acetate and hexane (3:7) | Further purification of the crude product. |
| 6 | Dissolution in chloroform, heating for 2 minutes, slow evaporation for 48 hours | Crystallization of the pure compound. |
This procedure yields single crystals suitable for structural analysis, indicative of a high-purity product with defined stereochemistry and ring conformation.
Crystallographic and Structural Confirmation
- The product's molecular conformation is stabilized by intramolecular hydrogen bonds (O-H···N and C-H···O).
- The β-lactam ring adopts a specific dihedral angle relative to adjacent rings, confirming the tetracyclic fused structure.
- The presence of methyl substitution at the 15R position is consistent with the stereochemical outcome of the reaction conditions.
- X-ray crystallography confirms the envelope and twist conformations of the pyrrolidine and furan rings, respectively, within the tetracyclic framework.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Hydroxy-substituted methyl acrylate derivative, ninhydrin, proline |
| Solvent | Methanol (reflux), dichloromethane (extraction), chloroform (crystallization) |
| Reaction Conditions | Reflux until TLC completion; solvent removal under reduced pressure |
| Purification | Column chromatography (ethyl acetate:hexane 3:7) |
| Crystallization | Slow evaporation from chloroform over 48 hours |
| Analytical Techniques | TLC, X-ray crystallography, hydrogen bonding analysis |
Perspectives from Varied Sources
- Synthetic Organic Chemistry: The use of amino acid catalysts such as proline is well-established for inducing stereoselectivity in β-lactam and heterocyclic synthesis.
- Crystallography: Structural elucidation via X-ray diffraction is critical for confirming the complex tetracyclic architecture and stereochemical integrity.
- Pharmaceutical Chemistry: β-Lactam derivatives are important due to their antibiotic properties, and methods to synthesize complex analogues with defined stereochemistry are continuously optimized.
Chemical Reactions Analysis
Types of Reactions
(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what can be gathered about the applications of compounds similar to "(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione":
Note: It's important to note that the search results do not provide direct information on the applications of the specific compound "(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione". However, some results discuss similar compounds and their applications, which may provide some context.
Similar Compounds and their Applications:
- Gamcemetinib: Gamcemetinib, a small molecule drug, is in phase II clinical trials for several investigational indications . Its IUPAC name is (15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.0<sup>2,7</sup>.0<sup>12,18</sup>]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one .
- (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12: This compound belongs to the class of organic compounds known as bipyridines and oligopyridines . Its IUPAC name is (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.0^{2,7}.0^{12,18}]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one .
- (15R)-5-[3-(2-methoxyethoxymethyl)phenyl]-15-methyl-11-thia-6,14: This is another related compound with potential applications .
Mechanism of Action
The mechanism of action of (15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules from the literature:
Structural and Functional Insights:
Heteroatom Composition: The target compound’s 1 S/3 N ratio distinguishes it from analogs with higher nitrogen (e.g., ) or sulfur content (e.g., ). The triaza-thia combination may influence hydrogen-bonding capacity and receptor interactions, differing from dioxa-tetraaza systems (e.g., ).
Ring System Variations: The [8.8.0.0²,7.0¹²,18] ring system in the target compound features larger fused rings compared to the [9.2.2.0¹,⁹.0³,⁸] system in , which imposes greater steric constraints.
Substituent Effects: The 15R-methyl group in the target compound introduces chirality, a feature absent in non-methylated analogs like . Chirality can critically impact pharmacokinetics and target binding. Hydroxy and methoxy groups in and enhance polarity, contrasting with the target’s lipophilic dione moieties.
Biological Relevance: While the target compound’s bioactivity is unspecified, structurally related tetracyclic compounds from marine actinomycetes often exhibit antimicrobial or antitumor properties .
Research Findings and Methodological Notes
- Structural Determination : X-ray crystallography remains the gold standard for resolving such complex frameworks, as demonstrated in and . SHELX software is frequently employed for refinement, ensuring high accuracy in bond-length and angle measurements.
- Synthetic Challenges : The target compound’s fused-ring system and stereochemistry demand advanced synthetic strategies, such as transition-metal-catalyzed cyclizations or enzymatic resolution for chiral purity.
- Unanswered Questions : The pharmacological profile, metabolic stability, and toxicity of the target compound require further investigation. Comparative studies with analogs like and could elucidate structure-activity relationships.
Biological Activity
The compound known as (15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione , also referred to by its DrugBank accession number DB07430 and CAS number 1276121-88-0, belongs to a class of organic compounds characterized by complex bicyclic structures. This article aims to explore the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C21H18N4OS
- Molecular Weight : 374.462 g/mol
- IUPAC Name : (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.0^{2,7}.0^{12,18}]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
The compound is noted for its role as an inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). MK2 is involved in various cellular processes including cytokine production and cell migration. Its inhibition may lead to reduced inflammation and modulation of stress responses in cells .
Pharmacological Effects
Research indicates that this compound demonstrates significant biological activity through its inhibitory effects on MK2:
| Biological Activity | Measurement | Reference |
|---|---|---|
| IC50 (Inhibitory Concentration) | 5 nM | A29807 |
| hERG Inhibition | Weak Inhibitor | Predictor I & II |
These findings suggest that the compound may have potential therapeutic applications in conditions where MK2 plays a critical role, such as inflammatory diseases and cancer.
Anti-inflammatory Potential
A study investigated the effects of MK2 inhibitors on cytokine production in human cells. The results indicated that inhibition of MK2 by (15R)-15-methyl compound led to a significant reduction in TNF-alpha and IL-6 levels, markers associated with inflammation .
Cancer Research
In a preclinical study involving various cancer cell lines, the compound exhibited cytotoxic effects at nanomolar concentrations. The mechanism was attributed to its ability to disrupt cell cycle progression and induce apoptosis in cancer cells through MK2 inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for (15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[...]dione, and how can reaction conditions be optimized for academic-scale synthesis?
- Answer : The compound’s synthesis typically involves multi-step cyclization reactions. For example, analogous tetracyclic systems have been synthesized via cycloaddition or condensation reactions using sugar alcohols and formaldehyde peroxide under controlled pH and temperature . Key steps include:
- Reagent selection : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the fused tetracyclic core. Data collection requires a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Structure refinement with SHELXL-97 yields R-factors < 0.05 for high confidence .
- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) identifies sulfur and nitrogen positions via coupling patterns (e.g., deshielded protons at δ 7.8–8.2 ppm for thia-rings) .
- Mass spectrometry : High-resolution ESI-MS (m/z accuracy < 2 ppm) confirms molecular formula .
Advanced Research Questions
Q. How can contradictions between computational stereochemical predictions and experimental crystallographic data be resolved?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- DFT calculations : Compare gas-phase (B3LYP/6-31G*) and solvent-phase (CPCM model) geometries to assess environmental impacts .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–100°C) detects ring-flipping or tautomerization not modeled computationally.
- Multi-conformer refinement : Use OLEX2 or SHELXL to model disorder in crystal structures, especially for methyl or sulfur substituents .
Q. What advanced strategies analyze hydrogen-bonding networks in the crystal lattice, and how do they influence physicochemical properties?
- Answer :
- Hydrogen-bond topology : Mercury software maps N–H⋯O/S and O–H⋯O interactions (e.g., bond distances 2.6–3.0 Å, angles 150–170°) to identify 2D/3D frameworks .
- Thermal analysis : TGA-DSC (heating rate 10°C/min under N₂) correlates hydrogen-bond density with decomposition temperatures. Stronger networks increase melting points (e.g., ΔTm = +30°C for dense vs. sparse networks) .
- Solubility studies : LogP calculations (via HPLC retention times) show reduced solubility in nonpolar solvents due to intermolecular H-bonding .
Q. How can synthetic pathways be optimized to improve yield and enantiomeric purity for the (15R)-configured isomer?
- Answer :
- Chiral auxiliaries : Use (R)-BINOL or Evans’ oxazolidinones to direct stereochemistry during cyclization .
- Asymmetric catalysis : Pd-catalyzed Heck reactions with Josiphos ligands achieve enantiomeric excess (ee) > 90% .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) to isolate the (15R) isomer .
Q. What computational methods predict the compound’s bioactivity, and how do they align with in vitro assays?
- Answer :
- Docking studies : AutoDock Vina screens against protein targets (e.g., kinases) using the AMBER force field. Prioritize poses with ΔG < −8 kcal/mol .
- MD simulations : GROMACS (50 ns trajectories) assesses binding stability (RMSD < 2 Å).
- Validation : Compare with in vitro enzyme inhibition (IC₅₀) data. For example, a predicted IC₅₀ of 1.2 µM vs. experimental 1.5 µM confirms model reliability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
